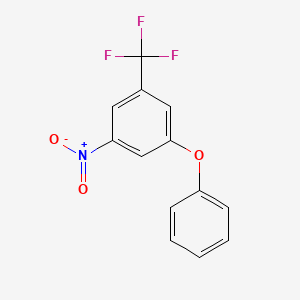
2-Butenoic acid, 4-phenyl-3-(phenylmethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-butenoico, 4-fenil-3-(fenilmetil)-, éster etílico es un compuesto orgánico con una estructura compleja. Se caracteriza por la presencia de un esqueleto de ácido butenoico con sustituyentes fenil y fenilmetil, y un grupo funcional éster etílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-butenoico, 4-fenil-3-(fenilmetil)-, éster etílico típicamente implica la esterificación de derivados del ácido 2-butenoico con etanol en presencia de un catalizador ácido. Las condiciones de reacción a menudo incluyen el reflujo de la mezcla para asegurar la esterificación completa. Los grupos fenil y fenilmetil se introducen a través de reacciones específicas de sustitución en el esqueleto del ácido butenoico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de esterificación similares, pero a mayor escala. El uso de reactores de flujo continuo y catalizadores optimizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la destilación y la recristalización para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-butenoico, 4-fenil-3-(fenilmetil)-, éster etílico se somete a diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Los grupos fenil y fenilmetil pueden someterse a reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución aromática electrófila a menudo requieren catalizadores como cloruro de aluminio o cloruro de hierro (III).
Principales productos formados
Oxidación: Formación de derivados del ácido 2-butenoico.
Reducción: Formación de alcoholes.
Sustitución: Formación de compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-butenoico, 4-fenil-3-(fenilmetil)-, éster etílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-butenoico, 4-fenil-3-(fenilmetil)-, éster etílico implica su interacción con objetivos moleculares específicos. El grupo éster puede someterse a hidrólisis para liberar la forma ácida activa, que luego puede interactuar con enzimas o receptores. Los grupos fenil y fenilmetil pueden mejorar la afinidad de unión y la especificidad del compuesto para sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-butenoico, 4-fenil-: Carece de los grupos fenilmetil y éster etílico.
Ácido 3-butenoico, 4-fenil-: Difiere en la posición del doble enlace.
Ácido 2-butenoico, 4-fenil-3-(fenilmetil)-: Carece del grupo éster etílico.
Singularidad
El ácido 2-butenoico, 4-fenil-3-(fenilmetil)-, éster etílico es único debido a la combinación de su grupo funcional éster y la presencia de sustituyentes tanto fenil como fenilmetil.
Propiedades
Número CAS |
198547-74-9 |
|---|---|
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
ethyl 3-benzyl-4-phenylbut-2-enoate |
InChI |
InChI=1S/C19H20O2/c1-2-21-19(20)15-18(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3 |
Clave InChI |
CJVBPXCZTMDQPG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


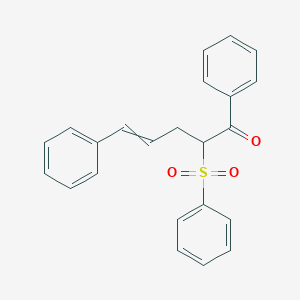
silane](/img/structure/B12573860.png)
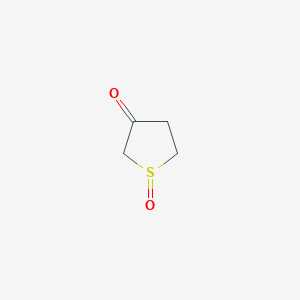
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
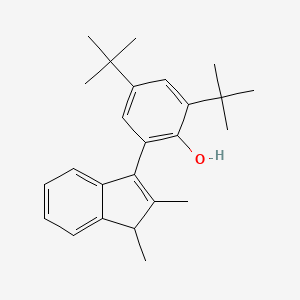
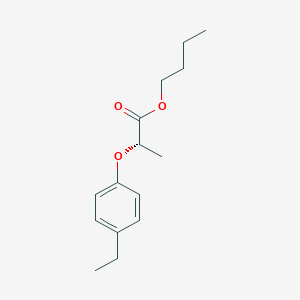

![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)

![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)
![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)
